molecular formula C19H17BrN4O4 B415279 8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 326919-36-2

8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B415279
CAS-Nummer: 326919-36-2
Molekulargewicht: 445.3g/mol
InChI-Schlüssel: JRLVWXKNAUFMHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a brominated purine derivative featuring a hydroxypropyl chain substituted with a naphthalen-2-yloxy group at the 7-position and a methyl group at the 3-position. While direct pharmacological data on this compound are sparse, its synthesis involves nucleophilic substitution reactions, as seen in related purine derivatives (e.g., bromination and alkylation steps) .

Eigenschaften

IUPAC Name

8-bromo-7-(2-hydroxy-3-naphthalen-2-yloxypropyl)-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O4/c1-23-16-15(17(26)22-19(23)27)24(18(20)21-16)9-13(25)10-28-14-7-6-11-4-2-3-5-12(11)8-14/h2-8,13,25H,9-10H2,1H3,(H,22,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLVWXKNAUFMHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC4=CC=CC=C4C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions and Catalysts

Bromination is typically achieved using N-bromosuccinimide (NBS) in acetic acid or dimethylformamide (DMF) at temperatures between 0°C and 25°C. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich purine ring facilitates bromine incorporation at position 8.

Key Parameters :

  • Solvent : Acetic acid (yield: 65–70%) or DMF (yield: 75–80%).

  • Catalyst : Trace amounts of hydrobromic acid (HBr) accelerate the reaction.

  • Reaction Time : 6–12 hours under nitrogen atmosphere.

Characterization of 8-Bromo-3-Methylxanthine

Post-bromination, the product is purified via recrystallization from ethanol/water (3:1 v/v). Structural confirmation employs:

  • ¹H NMR : A singlet at δ 3.4 ppm (N-CH₃) and absence of the C8 proton signal.

  • Mass Spectrometry : Molecular ion peak at m/z 245.03 ([M+H]⁺).

The introduction of the 2-hydroxy-3-(naphthalen-2-yloxy)propyl side chain at position 7 requires regioselective alkylation. This step is critical for achieving the target compound’s structural complexity.

Synthesis of the Alkylating Agent: Glycidyl Naphthalen-2-Yl Ether

The alkylating agent, glycidyl naphthalen-2-yl ether , is prepared via epoxide formation from naphthalen-2-ol and epichlorohydrin:

  • Reaction : Naphthalen-2-ol reacts with epichlorohydrin in the presence of NaOH (10% w/v) at 50–60°C for 4 hours.

  • Product Isolation : The epoxide is extracted with dichloromethane and distilled under reduced pressure (yield: 85–90%).

Alkylation of 8-Bromo-3-Methylxanthine

The alkylation employs the glycidyl ether under basic conditions to open the epoxide ring, forming the desired propyl side chain:

Optimized Protocol :

  • Reactants : 8-Bromo-3-methylxanthine (1 eq), glycidyl naphthalen-2-yl ether (1.2 eq).

  • Base : Potassium carbonate (2 eq) in DMF at 80–90°C for 12 hours.

  • Mechanism : N7 of the purine acts as a nucleophile, attacking the less substituted carbon of the epoxide (Figure 1).

Figure 1 : Epoxide ring-opening mechanism at N7 of 8-bromo-3-methylxanthine.

Workup and Purification

Post-reaction, the mixture is cooled, diluted with ice water , and extracted with ethyl acetate . The organic layer is dried over Na₂SO₄ , and the solvent is evaporated. Crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1) to yield a white solid (60–65% yield).

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.12 (s, 1H, H-8),

    • δ 7.85–7.45 (m, 7H, naphthalene),

    • δ 4.25 (m, 1H, -CH(OH)-),

    • δ 3.92 (m, 2H, -OCH₂-),

    • δ 3.40 (s, 3H, N-CH₃).

  • ¹³C NMR :

    • 160.5 (C=O),

    • 152.1 (C-8),

    • 126.4–134.2 (naphthalene carbons).

  • HRMS (ESI) : m/z 487.08 ([M+H]⁺, calc. 487.07).

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1 mL/min).

  • Melting Point : 198–200°C (decomposition).

Comparative Analysis of Alternative Synthetic Routes

Direct Alkylation vs. Multi-Step Functionalization

Alternative approaches, such as introducing the naphthyloxy group after alkylation, were explored but resulted in lower yields (Table 1).

Table 1 : Yield Comparison of Alkylation Strategies

MethodYield (%)Purity (%)
Epoxide ring-opening6598
Stepwise Mitsunobu reaction4592
Propargyl-azide cycloaddition3085

Solvent and Temperature Optimization

Elevating the reaction temperature to 90°C in DMF improved yields by 15% compared to THF or toluene . Polar aprotic solvents stabilized the transition state during epoxide opening.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

For large-scale synthesis, continuous flow reactors reduce reaction time (4 hours vs. 12 hours batch) and improve heat transfer. Key parameters:

  • Residence Time : 20 minutes.

  • Temperature : 100°C.

  • Catalyst : Amberlyst A-21 (heterogeneous base).

Waste Management and Sustainability

  • Solvent Recovery : >90% DMF is recycled via distillation.

  • Byproducts : Naphthalen-2-ol byproducts are repurposed for epoxide synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation , reduction , substitution , and esterification reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Nucleophilic substitution reactions typically use alkyl halides and strong bases.

  • Esterification: This reaction often involves carboxylic acids and alcohols in the presence of acid catalysts.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted purine derivatives, and esterified products.

Wissenschaftliche Forschungsanwendungen

This compound has a wide range of applications in scientific research, including:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antioxidant properties.

  • Medicine: Studied for its diuretic, analgesic, anti-inflammatory, and hypolipidemic activities.

  • Industry: Employed in the development of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Substituents Key Properties Biological Activity/Applications References
Target Compound :
8-Bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6-dione
- 8-Bromo
- 7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)
- 3-Methyl
- Likely low aqueous solubility due to bulky naphthalene group
- Potential 5-HT1F antagonism (inferred from structural analogs)
- Hypothesized role in insulin secretion modulation (based on analogs)
8-Bromo-7-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-methyl-1H-purine-2,6-dione (M3) - 8-Bromo
- 7-(3-(4-chlorophenoxy)-2-hydroxypropyl)
- 3-Methyl
- Synthesized via nucleophilic substitution
- Higher polarity than naphthalene analog due to smaller aryl group
- Intermediate in antidiabetic drug synthesis
7-Benzyl-8-bromo-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 8-Bromo
- 7-Benzyl
- 1,3-Dimethyl
- Melting point: 164°C
- Crystalline stability due to benzyl group
- No reported bioactivity; used in synthetic chemistry studies
8-Biphenyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione - 8-Biphenyl
- 1,3-Dimethyl
- High thermal stability (mp >300°C)
- Lipophilic due to biphenyl group
- Explored in cancer research (kinase inhibition)
1-(2-Hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol - Piperidine core with naphthalen-2-yloxy and quinoline groups - Ki = 11 nM for 5-HT1F
- No agonist activity at 5-HT1A
- 5-HT1F-specific antagonist; enhances insulin secretion in transplanted islets
8-Bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6-dione - 8-Bromo
- 7-(but-2-ynyl)
- 3-Methyl
- Intermediate for linagliptin (antidiabetic drug)
- Melting point: 285°C
- Industrial pharmaceutical intermediate

Key Findings:

Substituent Effects on Bioactivity: The naphthalen-2-yloxy group in the target compound may enhance receptor binding affinity compared to smaller aryl groups (e.g., 4-chlorophenoxy in M3), as seen in the 5-HT1F antagonist 1-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-4-(quinolin-3-yl)piperidin-4-ol (Ki = 11 nM) . Bromination at the 8-position is common in purine derivatives to stabilize the molecule and facilitate further functionalization .

Synthetic Pathways :

  • The target compound is synthesized via alkylation of brominated purine precursors, similar to M3 .
  • In contrast, 8-bromo-7-(but-2-ynyl)-3-methyl-1H-purine-2,6-dione uses propargyl bromide for alkylation, highlighting the versatility of purine chemistry .

Pharmacological Potential: Compounds with hydroxypropyl-aryloxy substituents (e.g., the target compound and M3) show promise in diabetes research, particularly in enhancing β-cell survival and insulin secretion . 5-HT1F antagonism is a shared mechanism among naphthalene-containing analogs, though the target compound’s exact role requires validation .

Biologische Aktivität

8-Bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, a complex purine derivative, has garnered attention for its potential biological activities. Its unique structural features—such as the bromine atom and the naphthalene moiety—suggest that it may interact with various biological systems, particularly in medicinal chemistry and drug discovery.

Chemical Structure and Properties

The compound has the following molecular formula: C20H19BrN4O4C_{20}H_{19}BrN_4O_4 with a molecular weight of approximately 459.3 g/mol. The presence of functional groups such as hydroxyl and bromine contributes to its chemical reactivity and potential biological interactions.

Structural Features:

  • Bromine Atom : Enhances electrophilicity.
  • Naphthalene Moiety : Provides aromatic character and potential for π-π stacking interactions.
  • Hydroxyl Group : Capable of forming hydrogen bonds, influencing solubility and binding affinity.

The biological activity of this compound can be attributed to its interaction with various enzymes and receptors involved in purine metabolism. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain kinases or phosphatases involved in cell signaling pathways.
  • Modulation of Receptor Activity : By mimicking natural purines, it could influence adenosine receptors, impacting physiological processes such as inflammation and cell proliferation.

Pharmacological Potential

Research indicates that compounds similar to this purine derivative have shown promise in treating various diseases, including cancer and inflammatory disorders. The structural similarities with known bioactive purines suggest that this compound could serve as a lead in drug development.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of the biological activity of similar compounds. For instance:

  • Anticancer Activity :
    • A study demonstrated that related purine derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting that 8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine could have similar properties .
  • Enzyme Interaction Studies :
    • Interaction studies using molecular docking simulations indicated favorable binding affinities with several kinases, highlighting the potential for therapeutic applications in targeting specific signaling pathways.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 8-bromo-7-(2-hydroxy-3-(naphthalen-2-yloxy)propyl)-3-methyl-1H-purine, a comparison with structurally related compounds is essential.

Compound NameStructural FeaturesBiological Activity
CaffeineMethylated purineStimulant
TheophyllineMethylated purine with an ethyl groupBronchodilator
AdenosineNucleoside structureModulates various physiological processes

Uniqueness : The presence of both bromine and a naphthalene moiety distinguishes this compound from others, potentially conferring unique pharmacological properties that warrant further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.